

Application Notes and Protocols: PYR Test for Presumptive Identification of Streptococcus pyogenes

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Compound of Interest

Compound Name: *Pyrrolidonyl-beta-naphthylamide*

Cat. No.: B3023442

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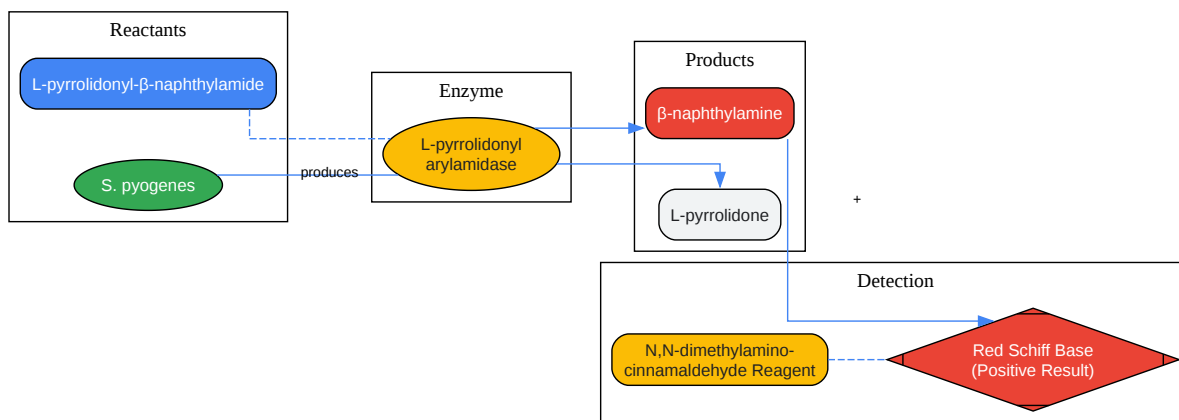
Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrolidonyl Arylamidase (PYR) test is a rapid colorimetric biochemical assay used for the presumptive identification of *Streptococcus pyogenes* (Group A streptococci) and *Enterococcus* species.[1][2][3] This test is crucial in clinical microbiology to differentiate *S. pyogenes* from other β -hemolytic streptococci.[4] The PYR test detects the activity of the enzyme L-pyrrolidonyl arylamidase, also known as pyrrolidonyl aminopeptidase.[1][5][6] This enzyme hydrolyzes the substrate L-pyrrolidonyl- β -naphthylamide (PYR).[2]

Biochemical Principle

The PYR test is based on the enzymatic hydrolysis of the substrate L-pyrrolidonyl- β -naphthylamide by the bacterial enzyme L-pyrrolidonyl arylamidase.[1] This hydrolysis yields β -naphthylamine.[1][5] The free β -naphthylamine then reacts with a chromogenic reagent, N,N-dimethylaminocinnamaldehyde, to form a red-colored Schiff base.[5][7] The development of a bright pink or cherry-red color indicates a positive result, signifying the presence of the enzyme and presumptively identifying the organism as *Streptococcus pyogenes* or *Enterococcus* spp.[5][6]

Biochemical Pathway of the PYR Test



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Caption: Biochemical pathway of the PYR test.

Data Presentation

The PYR test is a highly sensitive and specific method for the presumptive identification of *Streptococcus pyogenes*. The following table summarizes the performance characteristics of the PYR test in comparison to other phenotypic tests, with spy1258 PCR used as the confirmatory method.

Test Method	Sensitivity (%)	Specificity (%)	Positive Predictive Value (PPV) (%)	Negative Predictive Value (NPV) (%)	Reference
PYR Test	95.42	77.41	95.97	75.00	[8] [9] [10]
Bacitracin Susceptibility	95.42	70.96	94.88	73.33	[8] [9]
Lancefield Grouping	97.71	80.64	-	-	[8] [9] [10]

A study by Yajko et al. reported a sensitivity of 96.4% and a specificity of 98.7% for the PYR hydrolysis test, highlighting its accuracy compared to traditional bacitracin susceptibility tests. [\[11\]](#) Another study showed that the sensitivity of the PYR broth method was 99.08% with a specificity of 99.82%.[\[12\]](#)

Experimental Protocols

The PYR test can be performed using several methods, including a rapid disk method, a broth-based assay, and an agar-based method.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Materials:

- Pure, 18-24 hour culture of suspect colonies on a non-selective medium (e.g., blood agar).[\[6\]](#)
[\[13\]](#)
- PYR test disks, broth, or agar.
- PYR reagent (N,N-dimethylaminocinnamaldehyde).[\[5\]](#)
- Sterile inoculating loops or sticks.
- Sterile water or saline.
- Petri dish or microscope slide.[\[14\]](#)

Quality Control:

- Positive Control: *Enterococcus faecalis* (ATCC 29212) or *Streptococcus pyogenes* (ATCC 19615).[\[2\]](#)[\[15\]](#)
- Negative Control: *Streptococcus agalactiae* (ATCC 12386).[\[2\]](#)[\[15\]](#)

Rapid Disk Method Protocol:

- Place a PYR disk in a sterile petri dish or on a microscope slide.[\[2\]](#)[\[14\]](#)
- Moisten the disk with a small drop of sterile deionized water or saline; do not oversaturate the disk.[\[2\]](#)[\[14\]](#)
- Using a sterile applicator stick or loop, pick 2-3 well-isolated colonies from an 18-24 hour culture.[\[13\]](#)[\[15\]](#)
- Smear the inoculum onto the surface of the PYR disk.[\[2\]](#)
- Incubate at room temperature for 2 minutes.[\[2\]](#)[\[15\]](#) For poorly growing organisms, the incubation time can be extended to 10 minutes.[\[2\]](#)
- After incubation, add one drop of the PYR reagent to the disk.[\[2\]](#)
- Observe for a color change within one minute.[\[11\]](#)

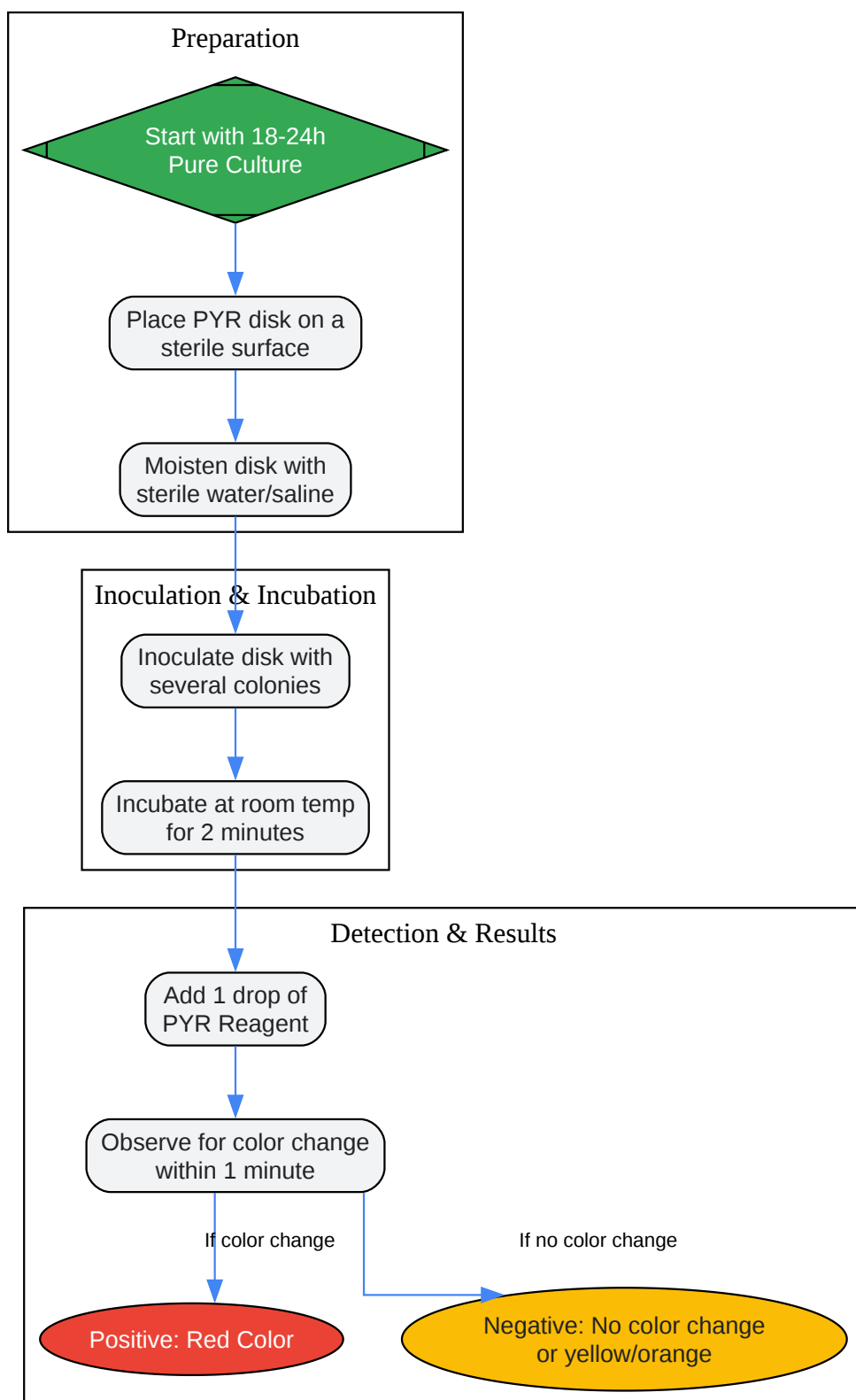
Broth Method Protocol:

- Inoculate a tube of PYR broth with 3-5 colonies from an 18-24 hour pure culture.[\[1\]](#)[\[3\]](#)
- Incubate the tube aerobically at 35-37°C for 4 hours.[\[1\]](#)[\[3\]](#)
- Following incubation, add 2-3 drops of the PYR reagent.[\[1\]](#)[\[3\]](#)
- Observe for the development of a red color within 1-2 minutes.[\[1\]](#)[\[3\]](#)

Interpretation of Results:

- Positive Result: A bright pink or cherry-red color develops within the specified time.^{[5][6]} This indicates the presence of L-pyrrolidonyl arylamidase activity.
- Negative Result: No color change, or the development of a yellow or orange color.^[2]

Experimental Workflow for PYR Disk Test



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Caption: Experimental workflow for the PYR disk test.

Limitations

While the PYR test is a valuable tool, it has some limitations:

- The test should be used for presumptive identification and should be supplemented with other tests for a complete identification.[1]
- False-negative results can occur if the disk is too moist or if the inoculum is taken from selective media.[1][14]
- Some other organisms, such as certain species of *Aerococcus* and coagulase-negative staphylococci, can also be PYR-positive.[16]
- Isolates of *Escherichia coli* and indole-positive *Proteus* from media with high tryptophan content may produce a blue-green color, which should be interpreted as a negative result.[1]

Conclusion

The PYR test is a rapid, reliable, and cost-effective method for the presumptive identification of *Streptococcus pyogenes* and *Enterococcus* species.[12] Its high sensitivity and specificity make it a valuable tool in clinical and research settings for the rapid differentiation of these medically important bacteria.

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